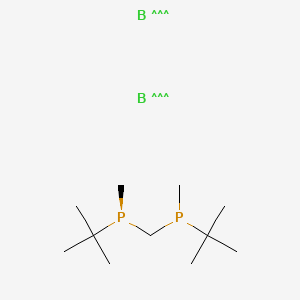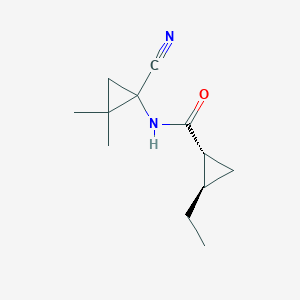
CID 122361027
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 122361027 is a unique chemical identifier (CID) assigned to a compound known as N-methyl-D-aspartic acid (NMDA). NMDA is a derivative of the amino acid aspartic acid and is a major excitatory neurotransmitter in the central nervous system. NMDA plays an important role in the formation of long-term memory, synaptic plasticity, and learning. It is a key component in the process of synaptic transmission, where it acts as a ligand-gated ion channel. NMDA-receptor activation is linked to the release of glutamate, an important neurotransmitter in the brain.
Wissenschaftliche Forschungsanwendungen
1. Advances in Protein Function Control
CID has been pivotal in advancing the control of protein function within cells. The development of orthogonal and reversible CID systems has enabled control over protein function with remarkable precision and spatiotemporal resolution. This is particularly significant in the study of signal transductions and protein trafficking (Voss, Klewer, & Wu, 2015).
2. Gene Regulation and Editing
CID is instrumental in gene regulation for biomedical research. The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has allowed for inducible gene regulation and editing. This includes applications such as transient genome manipulation and in vivo gene activation, expanding the possibilities in genetic research (Ma et al., 2023).
3. Insights into Developmental Science
In developmental science, CID has been used to examine the alignment of research goals with research designs, providing insights into the methodological challenges of studying child and adolescent development. This involves evaluating developmental research to optimize the match between research objectives and methods (Hamaker, Mulder, & van IJzendoorn, 2020).
4. Resolving Complex Biological Questions
CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. The application of CID in these areas helps explain the diversity of responses generated by a limited pool of signaling molecules (DeRose, Miyamoto, & Inoue, 2013).
5. Agricultural Applications in Crop Science
In crop science, CID (carbon isotope discrimination) has been used as a criterion for improving water use efficiency and productivity in barley. This approach has shown significant potential for selecting high-efficiency genotypes in various environmental conditions (Anyia et al., 2007).
6. Applications in Immunodeficiency Research
CID has been used to study combined immunodeficiency (CID) and its association with allergies and autoimmune disorders. This research is crucial in understanding the genetic factors contributing to these conditions and in developing targeted therapies (Dadi et al., 2017).
Eigenschaften
InChI |
InChI=1S/C11H26P2.2B/c1-10(2,3)12(7)9-13(8)11(4,5)6;;/h9H2,1-8H3;;/t12-,13?;;/m0../s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFVCSQQDAGRIB-IYPRWPFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].CC(C)(C)P(C)CP(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B].[B].CC(C)(C)[P@@](C)CP(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26B2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 122361027 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)


![6-(4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404339.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)

![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)
